molecular formula C9H10ClNO B3024667 3-(chloromethyl)-N-methylbenzamide CAS No. 123944-75-2

3-(chloromethyl)-N-methylbenzamide

Cat. No.: B3024667
CAS No.: 123944-75-2
M. Wt: 183.63 g/mol
InChI Key: WYPCLKWDXUSOEN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-N-methylbenzamide is an aromatic amide derivative characterized by a benzamide core substituted with a chloromethyl group at the 3-position and an N-methyl group.

Properties

IUPAC Name

3-(chloromethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPCLKWDXUSOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123944-75-2
Record name 3-(chloromethyl)-N-methylbenzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-N-methylbenzamide typically involves the chloromethylation of N-methylbenzamide. One common method is the reaction of N-methylbenzamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc iodide, in a solvent like dichloromethane . The reaction proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl derivatives or alcohols.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and signaling pathways.

Comparison with Similar Compounds

3-(Chloromethyl)-N-ethylbenzamide

  • Applications : Used in drug synthesis (e.g., anthranilic acid hybrids, ) and material science due to its balance of reactivity and stability .

3-Chlorobenzamide

  • Differences : Lacks the chloromethyl group, limiting its utility in alkylation reactions.
  • Applications : Primarily a simple intermediate in organic synthesis .

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

  • The chloromethyl group allows further derivatization .

3-Chloro-N-phenylbenzamide

  • Differences: The N-phenyl group introduces aromatic stacking interactions, influencing crystal packing (monoclinic P21/c space group) and solubility .

Research Findings and Implications

Reactivity and Drug Design

  • The chloromethyl group in this compound is critical for cross-coupling reactions, as seen in seco-cyclopropylindole derivatives (). This reactivity is exploited to develop cytotoxic agents with activity comparable to doxorubicin .
  • Analogous compounds like 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide () demonstrate the importance of chloromethyl/chloro groups in targeting biological pathways, such as serotonin receptors.

Biological Activity

3-(Chloromethyl)-N-methylbenzamide is an organic compound characterized by a chloromethyl group attached to a benzamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores the biological activity of this compound, drawing on case studies, research findings, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10ClNO\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}

Antiviral Properties

Recent studies have indicated that benzamide derivatives, including this compound, may exhibit antiviral properties. Specifically, research focused on benzamide derivatives has shown significant reductions in cytoplasmic HBV DNA levels, suggesting their potential as antiviral agents against hepatitis B virus (HBV) infections. These compounds appear to inhibit HBV nucleocapsid assembly by binding to specific sites on the HBV core protein .

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer activities. For instance, certain benzamide compounds have demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines, including breast carcinoma and osteogenic sarcoma. The mechanism of action often involves the inhibition of histone deacetylases (HDACs), which are critical for cancer cell growth and survival .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntiviralInhibits HBV nucleocapsid assembly
AnticancerInhibits proliferation in breast and osteosarcoma cells
HDAC InhibitionPotential as an HDAC inhibitor

Study on Antiviral Activity

A study conducted on various benzamide derivatives revealed that certain compounds significantly reduced HBV replication in vitro. The lead compound from this study was optimized for improved antiviral activity, highlighting the importance of structural modifications in enhancing efficacy .

Study on Anticancer Effects

In a separate investigation into the anticancer properties of benzamide derivatives, researchers found that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The study emphasized the role of these compounds in modulating cellular pathways associated with cancer progression .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted. For antiviral activity, it is suggested that these compounds disrupt viral assembly by interacting with specific viral proteins. In terms of anticancer effects, inhibition of HDACs leads to alterations in gene expression that promote apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(chloromethyl)-N-methylbenzamide, and what critical parameters influence yield?

  • Methodological Answer : A typical synthesis involves reacting 3-(chloromethyl)aniline hydrochloride with methylating agents. For example, in a two-step process:

Step 1 : React 3-(chloromethyl)aniline hydrochloride with triethylamine in tetrahydrofuran (THF) to deprotonate the amine .

Step 2 : Add methanesulfonyl chloride (or analogous acylating agents) to form the amide bond. Stirring at room temperature for 2 hours yields the product .

  • Key Parameters : Reaction temperature (room temperature preferred), stoichiometric ratios (1:1 for amine:acylating agent), and solvent polarity (THF enhances nucleophilicity). Yield optimization requires careful control of moisture to avoid hydrolysis of the chloromethyl group .

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer :

  • Chromatography : Use HPLC or TLC with a mobile phase (e.g., ethyl acetate/hexane) to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the chloromethyl (-CH₂Cl) group (δ ~4.5 ppm for ¹H; δ ~45 ppm for ¹³C) and N-methylamide (δ ~3.0 ppm for ¹H) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 219.69 .
  • Elemental Analysis : Match calculated (C, H, N, Cl) and observed values within 0.3% deviation .

Q. What are the preliminary applications of this compound in medicinal chemistry?

  • Methodological Answer : The chloromethyl group enables functionalization for drug discovery:

  • Pharmacophore Development : The compound serves as a precursor for antibacterial agents targeting bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid synthesis in pathogens .
  • Prodrug Design : The reactive -CH₂Cl can be replaced with bioisosteres (e.g., -CH₂OH) to enhance solubility or reduce toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay conditions or bacterial strain variability. Strategies include:

  • Standardized MIC Testing : Use CLSI guidelines with consistent inoculum size (5 × 10⁵ CFU/mL) and broth microdilution .
  • Enzyme Inhibition Assays : Quantify PPTase inhibition (IC₅₀) to decouple target engagement from off-target effects .
  • Metabolomic Profiling : Compare bacterial metabolic pathways (e.g., fatty acid biosynthesis) post-treatment to identify mechanism-specific activity .

Q. What strategies optimize the solubility and bioavailability of this compound derivatives without compromising potency?

  • Methodological Answer :

  • Structural Modifications :
  • Introduce polar groups (e.g., -OH, -COOH) at the para position of the benzamide ring .
  • Replace -CH₂Cl with -CH₂OCH₃ to reduce hydrophobicity .
  • Formulation Approaches : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
  • In Silico Modeling : Predict logP and solubility via tools like ACD/Percepta to guide synthetic prioritization .

Q. How can crystallographic data inform the design of this compound analogs with improved target binding?

  • Methodological Answer :

  • X-ray Diffraction : Resolve the crystal structure (e.g., monoclinic P2₁/c space group) to identify key intermolecular interactions (e.g., hydrogen bonds between amide N-H and target residues) .
  • Docking Studies : Use software like AutoDock Vina to simulate binding poses with bacterial PPTases, focusing on chloromethyl group orientation near catalytic cysteine .
  • SAR Analysis : Correlate substituent electronegativity (e.g., -CF₃ vs. -Cl) with binding affinity using free energy perturbation (FEP) calculations .

Q. What multi-step synthetic routes enable the incorporation of this compound into complex heterocyclic systems?

  • Methodological Answer :

  • Suzuki Coupling : Attach pyrimidine or pyridine rings via palladium-catalyzed cross-coupling (e.g., using 3-chloropyrazin-2-ylboronic acid) .
  • Cyclization Reactions : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked hybrids .
  • Protection/Deprotection : Temporarily mask the chloromethyl group with tert-butyldimethylsilyl (TBDMS) ethers during heterocycle synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(chloromethyl)-N-methylbenzamide
Reactant of Route 2
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3-(chloromethyl)-N-methylbenzamide

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